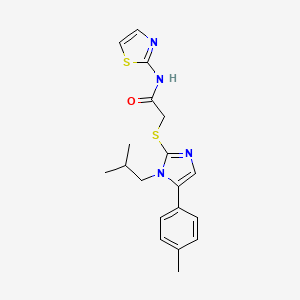
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ITA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, which is synthesized from p-toluidine and 1-bromo-2-methylpropane. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.
Starting Materials
p-toluidine, 1-bromo-2-methylpropane, thiazole, chloroacetic acid, coupling agent (e.g. EDCI or DCC)
Reaction
Step 1: Synthesis of 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, a. Dissolve p-toluidine (1.0 eq) in dry DMF and cool to 0°C., b. Add 1-bromo-2-methylpropane (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol as a white solid., Step 2: Synthesis of thiazol-2-ylacetic acid, a. Dissolve thiazole (1.0 eq) in dry DMF and cool to 0°C., b. Add chloroacetic acid (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain thiazol-2-ylacetic acid as a white solid., Step 3: Coupling of intermediates, a. Dissolve 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and thiazol-2-ylacetic acid (1.1 eq) in dry DMF., b. Add a coupling agent such as EDCI or DCC (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain the final product as a white solid.
Mecanismo De Acción
ITA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. ITA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
ITA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. ITA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied in various biological assays, and its biological activity has been well characterized. However, ITA also has some limitations for lab experiments. It is a synthetic compound, and its toxicity and pharmacokinetics may differ from natural compounds. Additionally, ITA may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
ITA has shown promising results in various biological assays, and there are several future directions for its research. One potential application of ITA is in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic agent. Additionally, ITA may have potential applications in the treatment of inflammatory and metabolic diseases. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, ITA is a synthetic compound that has shown promising results in various biological assays. It has been extensively studied in scientific research and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ITA have been discussed in this paper. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Aplicaciones Científicas De Investigación
ITA has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. ITA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORALJFJXMNWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)
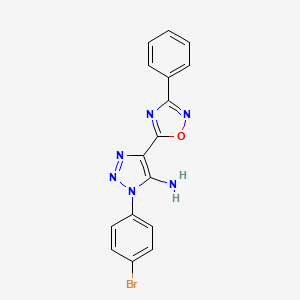
![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)
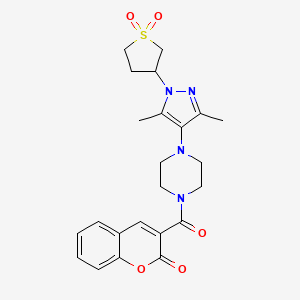
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)
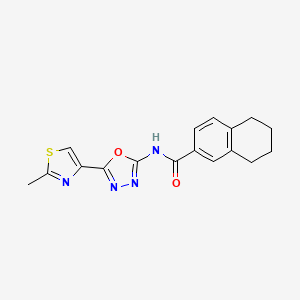
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
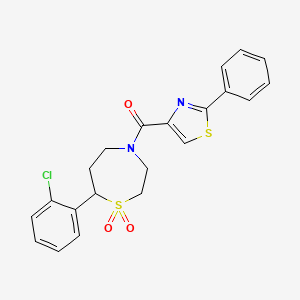
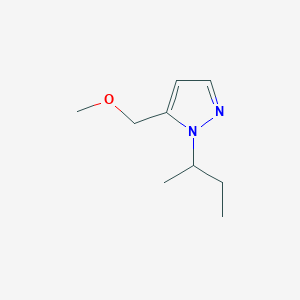
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)